Dipotassiummolybdate

Description

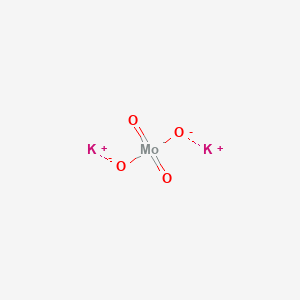

Dipotassiummolybdate (K₂MoO₄), also known as potassium molybdate(VI), is an inorganic compound composed of potassium cations (K⁺) and molybdate anions (MoO₄²⁻). It is a colorless, hygroscopic crystalline powder with a density of 2.91 g/mL and a high melting point of 919°C . The compound is water-soluble and finds applications in corrosion inhibition, nuclear cooling systems, and materials science. Its CAS number is 13446-49-6, and it is identified by synonyms such as dipotassium tetraoxomolybdate and potassium orthomolybdate .

Properties

IUPAC Name |

dipotassium;dioxido(dioxo)molybdenum | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.Mo.4O/q2*+1;;;;2*-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYGZETUIUXJCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2MoO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Molybdate (Na₂MoO₄)

Chemical Composition: Sodium molybdate consists of sodium ions (Na⁺) and molybdate anions. The dihydrate form (Na₂MoO₄·2H₂O) is common, with a molar mass of 241.95 g/mol and a lower density (2.37 g/mL) compared to dipotassiummolybdate . Physical Properties: The dihydrate melts at 100°C (with decomposition), significantly lower than K₂MoO₄’s 919°C . Sodium molybdate is highly water-soluble, making it suitable for agricultural and industrial applications requiring rapid dissolution . Applications: Used in corrosion inhibitors, pigments, and nanotechnology. Its high solubility enables efficient nutrient delivery in fertilizers . Safety: Sodium molybdate exhibits lower acute toxicity compared to chromates, with TL50 values (time to 50% lethality) exceeding 96 hours in aquatic toxicity tests .

Ammonium Molybdate ((NH₄)₆Mo₇O₂₄)

Chemical Composition: This compound contains ammonium cations and polymolybdate anions, with a complex formula of (NH₄)₆Mo₇O₂₄ . Physical Properties: Less water-soluble than K₂MoO₄ or Na₂MoO₄, limiting its use in aqueous systems. Applications: Primarily used in laboratory settings as a reagent for phosphate detection and catalyst synthesis . Safety: No significant mutagenicity data reported, but it reacts violently with incompatible materials like interhalogens .

Calcium Molybdate (CaMoO₄)

Chemical Composition : Composed of calcium and molybdate ions, this compound is structurally distinct due to its divalent cation.

Applications : Used in ceramics and phosphors. Its low solubility in water makes it suitable for high-temperature applications .

Data Table: Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.